molecular formula C19H15N5O2 B2800486 1-(4-ethylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one CAS No. 1251603-02-7

1-(4-ethylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one

Cat. No.: B2800486
CAS No.: 1251603-02-7
M. Wt: 345.362
InChI Key: YGMFPSZWJMWHPC-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a useful research compound. Its molecular formula is C19H15N5O2 and its molecular weight is 345.362. The purity is usually 95%.
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Biological Activity

The compound 1-(4-ethylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, cytotoxicity, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O2C_{19}H_{18}N_4O_2, with a molecular weight of 342.38 g/mol. The structure features a dihydropyridazinone core linked to a pyridine and an oxadiazole moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • PPAR Agonism : Similar compounds have shown agonistic activity towards peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α. This interaction is significant as it can modulate lipid metabolism and inflammation, potentially leading to anticancer effects .
  • Cytotoxic Activity : Preliminary studies indicate that derivatives of oxadiazoles exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using several cancer cell lines to evaluate the effectiveness of this compound:

Cell Line IC50 (µM) Reference
A-4980.23
DU 1450.18
HeLa1.2

These results suggest that the compound exhibits potent antiproliferative effects comparable to established chemotherapeutic agents.

Case Studies

  • Antitumor Activity : In a study focusing on PPAR agonists, a series of compounds similar to our target demonstrated significant antitumor properties in vitro. The most active derivative showed an IC50 value in the low micromolar range against prostate cancer cells .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications in the oxadiazole ring significantly influence biological activity. For instance, substituents on the pyridine ring can enhance or reduce cytotoxic effects .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound Activity IC50 (µM) Notes
Compound APPAR Agonist0.23Similar structure
Compound BAnticancer0.18Related oxadiazole
Compound CCytotoxic1.2Effective against HeLa

This table illustrates how structural variations impact biological efficacy.

Properties

IUPAC Name

1-(4-ethylphenyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-2-13-5-7-15(8-6-13)24-11-9-16(25)17(22-24)19-21-18(23-26-19)14-4-3-10-20-12-14/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMFPSZWJMWHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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